molecular formula C6H7BrN2OS B8678325 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B8678325
M. Wt: 235.10 g/mol
InChI Key: LVXWJLQGNPEQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143263B2

Procedure details

The title compound was prepared in a manner similar to that described for Intermediate A16 (Step 5) starting from bromoacetyl bromide and 2-amino-4-methylthiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[NH2:6][C:7]1[S:8][CH:9]=[C:10]([CH3:12])[N:11]=1>>[Br:1][CH2:2][C:3]([NH:6][C:7]1[S:8][CH:9]=[C:10]([CH3:12])[N:11]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)NC=1SC=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.